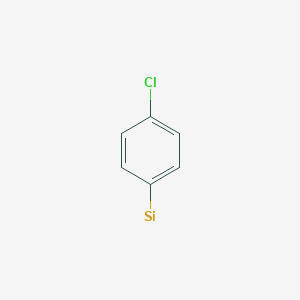
(4-Chlorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)silane is an organosilicon compound characterized by a benzene ring substituted with a chlorine atom and a silyl group at the para positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)silane typically involves the chlorination of a silyl-substituted benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a silyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar Friedel-Crafts conditions. The scalability of this method allows for the efficient production of the compound for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a silyl-substituted benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted benzene.
科学的研究の応用
(4-Chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of (4-Chlorophenyl)silane in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and silyl groups. This activation facilitates nucleophilic attack on the ring, leading to various substitution and addition reactions. The silyl group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound in catalytic processes.
類似化合物との比較
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of a silyl group.
Benzene, 1-chloro-4-phenyl-: Similar structure but with a phenyl group instead of a silyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a silyl group.
Uniqueness: (4-Chlorophenyl)silane is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The silyl group also allows for the formation of silicon-based polymers and materials, which are not possible with other substituents.
特性
CAS番号 |
3724-36-5 |
|---|---|
分子式 |
C6H4ClSi |
分子量 |
139.63 g/mol |
InChI |
InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
InChIキー |
IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si])Cl |
正規SMILES |
C1=CC(=CC=C1[Si])Cl |
| 3724-36-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















